

# Mefenamic Acid-d3 CAS number and molecular weight

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## Compound of Interest

Compound Name: Mefenamic Acid-d3

Cat. No.: B12310281

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## Technical Guide: Mefenamic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Mefenamic Acid-d3**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid. This document outlines its core physicochemical properties, analytical methodologies, and its application in research and development.

## Core Physicochemical Data

**Mefenamic Acid-d3** serves as a stable isotope-labeled internal standard for the quantitative analysis of Mefenamic Acid in various biological matrices. Its key identifiers and properties are summarized below.

Parameter	Value	References
CAS Number	1189707-81-0	[1][2][3][4][5][6]
Molecular Formula	C <sub>15</sub> H <sub>12</sub> D <sub>3</sub> NO <sub>2</sub>	[1][4][5][6][7]
Molecular Weight	244.30 g/mol	[1][2][4][5]
Alternate Names	2-[(2,3-Dimethylphenyl)amino]-benzoic Acid-d3, Mefacit-d3, Mephenamic Acid-d3	[2]
Purity	≥98%	[2]

## Experimental Protocols

This section details a standard protocol for the quantification of mefenamic acid in plasma samples using **Mefenamic Acid-d3** as an internal standard (IS).

### 1. Sample Preparation:

- **Protein Precipitation:** To 100 µL of plasma sample, add 300 µL of acetonitrile containing **Mefenamic Acid-d3** (concentration of 50 ng/mL).
- **Vortexing:** Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- **Centrifugation:** Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

### 2. Chromatographic Conditions:

- **LC System:** A high-performance liquid chromatography (HPLC) system.
- **Column:** A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

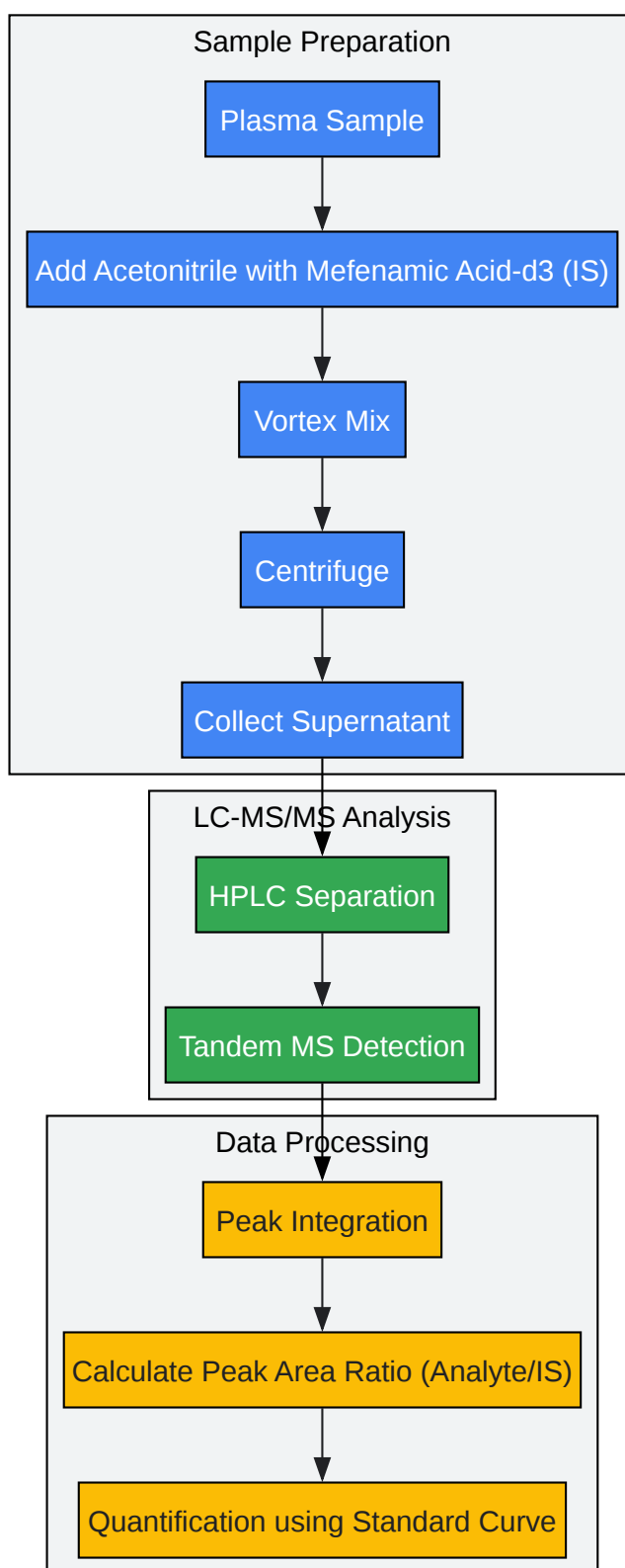
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5  $\mu$ L.

### 3. Mass Spectrometric Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MRM Transitions:
  - Mefenamic Acid:  $m/z$  240.1  $\rightarrow$  196.1
  - **Mefenamic Acid-d3** (IS):  $m/z$  243.1  $\rightarrow$  199.1
- Data Analysis: The concentration of mefenamic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

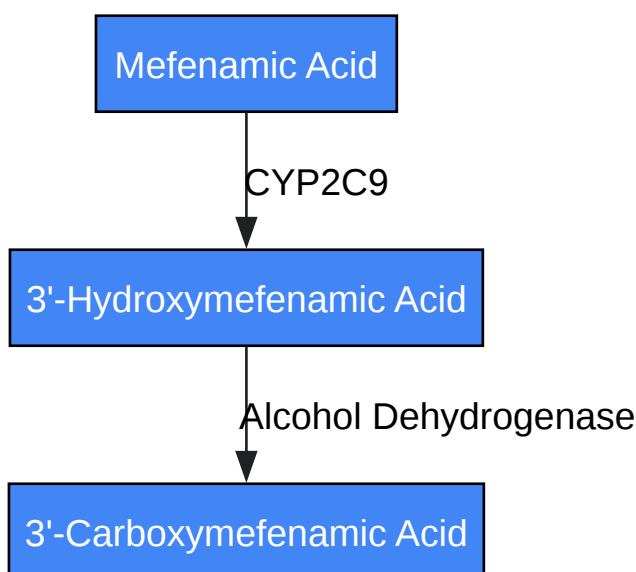
## Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for quantitative analysis and the metabolic pathway of mefenamic acid.



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Caption: Workflow for LC-MS/MS quantification of mefenamic acid.



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Caption: Primary metabolic pathway of mefenamic acid.

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